molecular formula C6H7N3S2 B7555029 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine

5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine

Cat. No. B7555029
M. Wt: 185.3 g/mol
InChI Key: SSGSOPZQRQSAAQ-UHFFFAOYSA-N
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Description

5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies.

Scientific Research Applications

5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown potential applications in various fields of scientific research. Some of the key areas where this compound has been studied are:
1. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various strains of bacteria and fungi. This compound has been found to be effective against both gram-positive and gram-negative bacteria.
2. Anticancer Activity: Studies have shown that this compound has potent anticancer activity. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
3. Anti-Inflammatory Activity: this compound has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of Enzymes: this compound has been found to inhibit various enzymes such as tyrosinase, urease, and acetylcholinesterase.
2. Antioxidant Activity: This compound has been found to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Neuroprotective Activity: Studies have suggested that this compound has neuroprotective activity. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. This compound has shown potent biological activity in various studies.
2. It is relatively easy to synthesize this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
The limitations of using this compound in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. More studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous chemicals.

Future Directions

Some of the future directions for the study of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. More studies are needed to determine the safety and toxicity of this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
4. More studies are needed to determine the potential applications of this compound in various fields such as medicine, agriculture, and industry.
5. Studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

The synthesis of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-but-2-ynyl-1,3,4-thiadiazole with sulfur. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is around 80-85%.

properties

IUPAC Name

5-but-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h4H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGSOPZQRQSAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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